molecular formula C7H11BN2O4 B1462861 1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid CAS No. 947533-27-9

1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid

Cat. No. B1462861
CAS RN: 947533-27-9
M. Wt: 197.99 g/mol
InChI Key: YUXDTEGCUQBDIX-UHFFFAOYSA-N
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Description

1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid, also known as DPMBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and discovery. This compound is a versatile building block that can be used to synthesize a variety of biologically active molecules.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • The synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate showcases the importance of 1-alkyl-pyrazole acid derivatives as intermediates in creating biologically active compounds. This process involves methylation, conversion into boronic acids, and condensation, highlighting the compound's role in complex synthesis pathways (Zhang Yu-jua, 2013).

Structural Characterization and Synthesis Techniques

  • Research into silylated or germylated pyrazoleboronic acids has led to the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which were characterized by NMR spectroscopy and X-ray crystallography. These findings contribute to the understanding of boronic acid derivatives in the context of silicon and germanium chemistry (K. Durka et al., 2015).

Chemical Reactions and Mechanistic Insights

  • Studies on the disproportionation of boronic acids have provided insights into the formation of four-coordinate boron(III) complexes. This research has highlighted the structural requirements for such transformations, contributing to the broader understanding of boronic acid chemistry and its applications in synthesizing complex molecules (Joungmo Cho et al., 2021).

Advanced Synthesis Strategies

  • The development of heterocyclic analogues of xanthone, utilizing reactions of pyrazolin-5-ones with various chlorides, demonstrates the versatility of pyrazole derivatives in creating complex heterocyclic structures. This research highlights the compound's role in the efficient synthesis of diverse molecular frameworks (G. Eller et al., 2006).

properties

IUPAC Name

[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O4/c11-8(12)6-3-9-10(4-6)5-7-13-1-2-14-7/h3-4,7,11-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDTEGCUQBDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669783
Record name {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947533-27-9
Record name {1-[(1,3-Dioxolan-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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